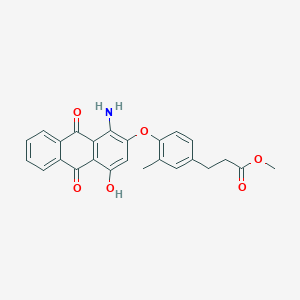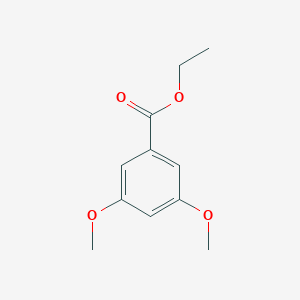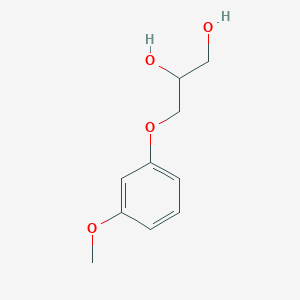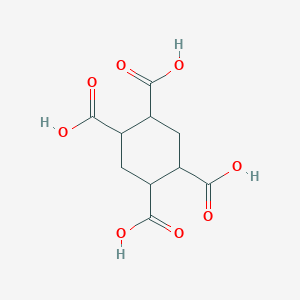
GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Guanidine, 1-(4-hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)-, also known as HMP, is a chemical compound that has been widely used in scientific research. It is a member of the guanidine family, which is characterized by the presence of a nitrogen-containing functional group. HMP has been used in various fields of research, including biochemistry, pharmacology, and toxicology.
作用机制
The mechanism of action of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- is not fully understood, but it is believed to involve the interaction between the nitrophenyl group and the active site of the target enzyme or protein. The presence of the hydroxy and methyl groups on the pyrimidine ring may also contribute to the binding affinity of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)-.
Biochemical and Physiological Effects:
GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- has been shown to have various biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the alteration of cellular signaling pathways. It has also been shown to have antioxidant and anti-inflammatory properties, which may be relevant to its potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- in lab experiments is its high purity and stability, which allows for consistent and reproducible results. It is also relatively easy to synthesize and has a low cost compared to other compounds used in scientific research. However, one limitation of using GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- is its potential toxicity, which may require careful handling and disposal procedures.
未来方向
There are several future directions for the research and development of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- and related compounds. One area of interest is the identification of novel targets for GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- and the optimization of its binding affinity and selectivity. Another area of interest is the exploration of its potential therapeutic applications, such as in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, the synthesis of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- analogs with improved pharmacokinetic properties may lead to the development of more effective drugs.
合成方法
The synthesis of GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- involves the reaction between 4-hydroxy-6-methyl-2-pyrimidinecarboxylic acid and p-nitrophenylguanidine. The reaction is mediated by a coupling agent, such as dicyclohexylcarbodiimide (DCC), and typically takes place in an organic solvent, such as dichloromethane. The resulting product is a yellow crystalline powder that is soluble in polar solvents, such as water and ethanol.
科学研究应用
GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- has been used in various scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and drug discovery. It has been shown to inhibit the activity of various enzymes, such as xanthine oxidase and aldehyde dehydrogenase, and to bind to proteins, such as cytochrome P450. GUANIDINE, 1-(4-HYDROXY-6-METHYL-2-PYRIMIDINYL)-3-(p-NITROPHENYL)- has also been used as a starting material for the synthesis of other compounds, such as nucleoside analogs.
属性
CAS 编号 |
16018-53-4 |
|---|---|
分子式 |
C12H12N6O3 |
分子量 |
288.26 g/mol |
IUPAC 名称 |
2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-1-(4-nitrophenyl)guanidine |
InChI |
InChI=1S/C12H12N6O3/c1-7-6-10(19)16-12(14-7)17-11(13)15-8-2-4-9(5-3-8)18(20)21/h2-6H,1H3,(H4,13,14,15,16,17,19) |
InChI 键 |
NPIHUYPZBAYBCR-UHFFFAOYSA-N |
手性 SMILES |
CC1=CC(=O)N=C(N1)/N=C(/N)\NC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES |
CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
CC1=CC(=O)N=C(N1)N=C(N)NC2=CC=C(C=C2)[N+](=O)[O-] |
同义词 |
1-(4-Hydroxy-6-methyl-2-pyrimidinyl)-3-(p-nitrophenyl)guanidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



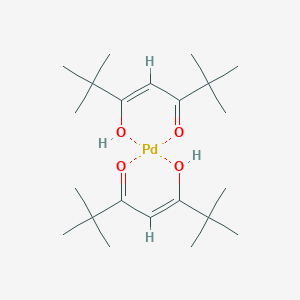
![2-Ethylthieno[2,3-b]pyridine](/img/structure/B96423.png)

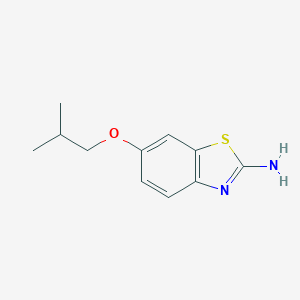
![n-[(1s)-1-Phenylethyl]acetamide](/img/structure/B96428.png)
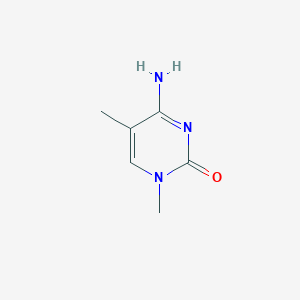
![n-{4-[(5,6-Dimethyl-1,2,4-triazin-3-yl)sulfamoyl]phenyl}acetamide](/img/structure/B96432.png)

